2-(isopropylthio)benzamide
Overview
Description
2-(isopropylthio)benzamide, also known as IPTB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. IPTB is a thioamide derivative of benzamide and is commonly used as a building block in the synthesis of various bioactive molecules.
Scientific Research Applications
Antiarrhythmic Activity
Benzamides with specific substituents have been investigated for their antiarrhythmic properties. For instance, N-(piperidylalkyl)trifluoroethoxybenzamides have shown significant oral antiarrhythmic activity in mice, demonstrating the potential of certain benzamide derivatives in treating arrhythmias (Banitt, Bronn, Coyne, & Schmid, 1977).
Analgesic and Antipyretic Properties
The exploration of benzamide derivatives for analgesic and antipyretic properties has been a subject of research. The pharmacology of salicylamide, a type of benzamide, and its derivatives has shown promising results in being more powerful and less toxic analgesics than acetylsalicylic acid (Bavin, Macrae, Seymour, & Waterhouse, 1952).
Biological Activity in Inhibiting Pathogens
Certain benzamide derivatives have exhibited biological activity against various pathogens. A study on 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides and 4-chloro variants revealed significant activity against mycobacterial, bacterial, and fungal strains. This suggests potential applications in antimicrobial therapies (Imramovský et al., 2011).
Neuroleptic Activity
Benzamides have been synthesized and evaluated for neuroleptic activity, showing inhibitory effects on apomorphine-induced stereotyped behavior in rats. This indicates potential uses in treating psychosis (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Anti-inflammatory Compounds
Benzamides, like N-(4,6-dimethylpyridin-2-yl)benzamide, have been explored for their anti-inflammatory properties. Some derivatives were particularly effective in treating peripheral edema, suggesting their potential as non-acidic anti-inflammatory agents (Robert et al., 1994).
properties
IUPAC Name |
2-propan-2-ylsulfanylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-7(2)13-9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3,(H2,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIHDXOHLKYEON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC=C1C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propan-2-ylsulfanyl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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